molecular formula C13H10Cl2FNO B3036727 4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine CAS No. 400076-33-7

4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine

Cat. No. B3036727
CAS RN: 400076-33-7
M. Wt: 286.13 g/mol
InChI Key: VKRZMIYDUFCLSR-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine, also known as 4-DCB-2-FPA, is a compound that has been studied for its potential applications in scientific research. It is a type of amine synthesized from the reaction of 2,6-dichlorobenzyl alcohol and 2-fluorophenylacetic acid. This compound has been used in various experiments due to its unique properties, such as its ability to bind to certain proteins and act as an antagonist.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A compound similar to "4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine" was studied for its potential as a neurokinin-1 receptor antagonist, indicating potential applications in treating emesis and depression (Harrison et al., 2001).

Cyclization and Biological Activity

The interaction of fluorophenylamines with certain acids, leading to the synthesis of various bioactive compounds, highlights the relevance in synthetic organic chemistry (Vaickelionienė & Mickevičius, 2006).

Synthesis and Activity in Medicinal Chemistry

Research on the synthesis of fluorinated compounds, including derivatives similar to "4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine", and their biological activity, such as inhibitory effects on bacteria and cancer cells, showcases their importance in drug development (Bobek, Kuhar, & Bloch, 1979).

Molecular Structure Studies

Molecular structure studies of compounds containing elements similar to "4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine" aid in understanding their chemical properties and potential applications in materials science (Tlahuextl et al., 2005).

Carcinogenicity Studies

Investigations into the carcinogenic properties of compounds structurally related to "4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine" contribute to understanding their safety profiles and potential risks (Miller, Miller, & Finger, 1957).

Receptor Antagonist Research

Studies on derivatives of "4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine" as potential receptor antagonists further illustrate their significance in developing novel therapeutics (Yasunaga et al., 1998).

Future Directions

: Santa Cruz Biotechnology : Sigma-Aldrich : ChemicalBook

properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO/c14-10-2-1-3-11(15)9(10)7-18-8-4-5-13(17)12(16)6-8/h1-6H,7,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZMIYDUFCLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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